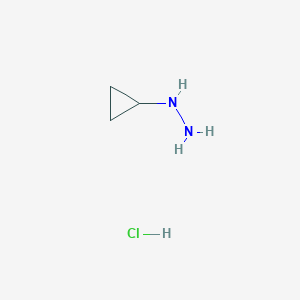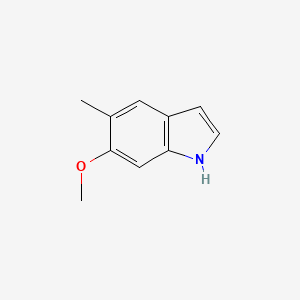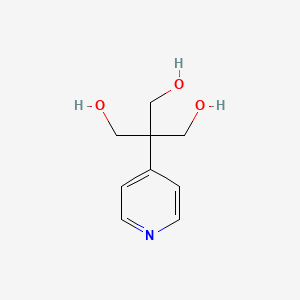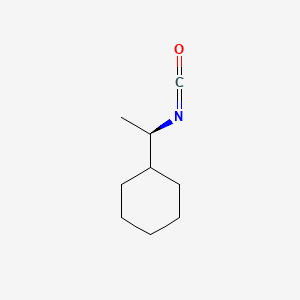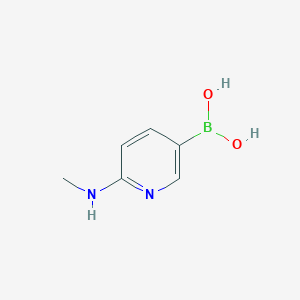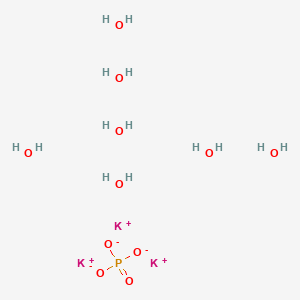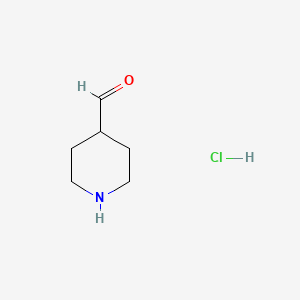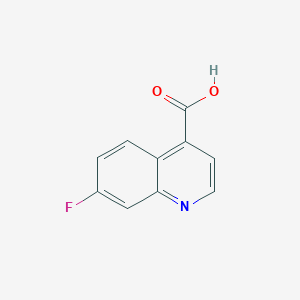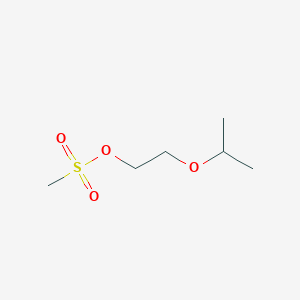
2-Isopropoxyethyl Methanesulfonate
Overview
Description
2-Isopropoxyethyl Methanesulfonate is an organic compound with the molecular formula C6H14O4S. It is a clear liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of an isopropoxyethyl group attached to a methanesulfonate ester, making it a versatile reagent in organic synthesis .
Mechanism of Action
Target of Action
2-Isopropoxyethyl Methanesulfonate, also known as Methanesulfonic Acid 2-Isopropoxyethyl Ester, primarily targets nucleophilic sites within cellular DNA. These nucleophilic sites are crucial for maintaining the integrity and function of the DNA molecule. By targeting these sites, this compound can interfere with DNA replication and transcription processes, leading to potential therapeutic applications in cancer treatment .
Mode of Action
This compound interacts with its targets by undergoing alkylation reactions. The compound’s alkyl-oxygen bonds undergo fission, allowing the alkyl group to attach to the nucleophilic sites on the DNA. This alkylation process results in the formation of DNA adducts, which can cause DNA strand breaks and cross-linking. These changes disrupt the normal function of the DNA, inhibiting cell division and leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound include those involved in DNA repair and replication. The formation of DNA adducts triggers the activation of DNA repair mechanisms, such as nucleotide excision repair and base excision repair pathways. The extensive damage caused by this compound can overwhelm these repair systems, leading to apoptosis or programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. Upon administration, the compound is rapidly absorbed into the bloodstream and distributed to various tissues. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The bioavailability of this compound is influenced by factors such as its solubility and stability in biological fluids .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of DNA damage, inhibition of DNA replication, and activation of apoptotic pathways. The formation of DNA adducts and cross-links prevents the proper functioning of the DNA, leading to cell cycle arrest and apoptosis. These effects make this compound a potential candidate for use in chemotherapy, particularly in targeting rapidly dividing cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its therapeutic effectiveness. Additionally, interactions with other drugs or compounds can alter its pharmacokinetic properties, potentially leading to changes in its bioavailability and overall efficacy .
Biochemical Analysis
Biochemical Properties
It is known that the methane sulfonate esters of dihydric and polyhydric alcohols, to which 2-Isopropoxyethyl Methanesulfonate belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .
Cellular Effects
It is known that the methane sulfonate esters of dihydric and polyhydric alcohols can react within the intracellular milieu .
Molecular Mechanism
The molecular mechanism of this compound involves the fission of its alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Metabolic Pathways
It is known that the methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropoxyethyl Methanesulfonate can be synthesized through the reaction of 2-isopropoxyethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:
2-Isopropoxyethanol+Methanesulfonyl chloride→2-Isopropoxyethyl Methanesulfonate+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to obtain the compound in high purity. The use of automated systems ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxyethyl Methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Esterification: It can react with alcohols to form esters.
Hydrolysis: The compound can be hydrolyzed to produce 2-isopropoxyethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound.
Major Products Formed
Nucleophilic Substitution: Produces substituted ethers or amines.
Esterification: Forms esters with various alcohols.
Hydrolysis: Yields 2-isopropoxyethanol and methanesulfonic acid.
Scientific Research Applications
2-Isopropoxyethyl Methanesulfonate has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl Methanesulfonate
- 2-Ethoxyethyl Methanesulfonate
- 2-Butoxyethyl Methanesulfonate
Comparison
2-Isopropoxyethyl Methanesulfonate is unique due to its isopropoxyethyl group, which provides different steric and electronic properties compared to other similar compounds. This uniqueness allows for selective reactions and applications that may not be achievable with other methanesulfonate esters .
Properties
IUPAC Name |
2-propan-2-yloxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S/c1-6(2)9-4-5-10-11(3,7)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKQNGZSQDGFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594109 | |
| Record name | 2-[(Propan-2-yl)oxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235097-76-4 | |
| Record name | 2-[(Propan-2-yl)oxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1591814.png)


